molecular formula C5H11NO3S B13306283 2-Methyloxolane-3-sulfonamide

2-Methyloxolane-3-sulfonamide

Cat. No.: B13306283
M. Wt: 165.21 g/mol
InChI Key: HFGBHUBMXOUZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxolane-3-sulfonamide is a chemical compound of significant interest in synthetic and medicinal chemistry research, integrating a sulfonamide functional group with an oxolane (tetrahydrofuran) scaffold. The sulfonamide group is a privileged motif in drug discovery, known to confer a wide range of pharmacological activities . This includes serving as a key pharmacophore in antibacterial agents, where it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, effectively halting folate synthesis . Beyond its antimicrobial applications, the sulfonamide functional group is a critical building block for developing therapeutics with diuretic, hypoglycemic, anti-inflammatory, and anticancer properties . While specific biological data for this compound may be limited in the public domain, its structural features make it a valuable intermediate. It can be utilized in organic synthesis, particularly in nucleophilic substitution reactions with electron-deficient systems, to create more complex molecules for screening and development . Furthermore, incorporating the methyl-oxolane moiety can be strategically used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles in drug candidates . This product is intended for research purposes as a building block in organic synthesis and for the exploration of new biologically active compounds. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

2-methyloxolane-3-sulfonamide

InChI

InChI=1S/C5H11NO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)

InChI Key

HFGBHUBMXOUZRT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)S(=O)(=O)N

Origin of Product

United States

Advanced Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Sulfonamide Formation Reactions

The synthesis of sulfonamides, including structures like 2-Methyloxolane-3-sulfonamide, can proceed through several mechanistic pathways, often contingent on the chosen reagents and reaction conditions. A prevalent strategy involves the oxidative coupling of thiols and amines. rsc.orgacs.orgnih.gov

One common electrochemical approach begins with the anodic oxidation of a thiol to form a disulfide intermediate. nih.gov Subsequently, the amine undergoes electro-oxidation to generate an aminium radical cation. acs.orgnih.govnih.gov This radical intermediate is key to the process and reacts with the disulfide to yield a sulfenamide (B3320178). Two consecutive oxidation steps then convert the sulfenamide, via a sulfinamide intermediate, into the final sulfonamide product. rsc.orgnih.gov The presence of radical scavengers has been shown to halt the reaction, substantiating the involvement of these radical intermediates. acs.orgnih.gov

Another pathway involves the generation of a thiyl radical through a single-electron oxidation of a thiol. rsc.org This radical can then combine with an amine source, such as ammonia, to form a sulfinamide, which is subsequently oxidized to the sulfonamide. rsc.org

More direct methods leverage photoredox and copper catalysis. In these systems, an aryl radical precursor is reduced by an excited-state photocatalyst via single-electron transfer. acs.org This generates an aryl radical, which is then trapped by a sulfur dioxide source (like DABSO) to form a sulfonyl radical. acs.orgacs.org This sulfonyl radical is captured by a Cu(II) amido complex, leading to a Cu(III) sulfonyl amido intermediate. The final sulfonamide product is formed through reductive elimination from this copper complex. acs.org

The following table summarizes key steps in various sulfonamide formation pathways:

PathwayKey Step 1Key Intermediate(s)Key Step 2Final Product Formation
Electrochemical Oxidative CouplingAnodic oxidation of thiol to disulfideDisulfide, Aminium radical cationReaction of aminium radical with disulfideStepwise oxidation of sulfenamide intermediate
Radical CombinationSingle-electron oxidation of thiolThiyl radical, SulfinamideCombination of thiyl radical and amineOxidation of sulfinamide intermediate
Metallaphotoredox CatalysisGeneration of aryl/alkyl radicalSulfonyl radical, Cu(III) complexTrapping of radical by SO₂ sourceReductive elimination from Cu(III) complex

Elucidation of Ring-Opening Mechanisms in Oxolane Precursors

The oxolane (tetrahydrofuran) ring is a stable five-membered heterocycle. Its ring-opening is not a trivial task and typically requires activation, often under acidic conditions, to overcome a significant activation energy barrier. researchgate.net The strain energy of the tetrahydrofuran (B95107) ring is considerably less than that of smaller cyclic ethers like oxiranes or oxetanes, making it less prone to ring-opening reactions. researchgate.net

Electrocyclic reactions, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules, are characteristic of conjugated π-electron systems. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com These reactions involve a concerted reorganization of π-electrons to form or break a σ-bond at the termini of the conjugated system. The stereochemical outcome is determined by the rotation of the terminal orbitals, which can be either conrotatory (rotating in the same direction) or disrotatory (rotating in opposite directions). masterorganicchemistry.commasterorganicchemistry.comyoutube.com

For a 4n π-electron system under thermal conditions, the ring-opening or closing is conrotatory, while for a (4n+2) π-electron system, it is disrotatory. masterorganicchemistry.comuchicago.edu Photochemical reactions reverse these rules. libretexts.orguchicago.edu However, the 2-methyloxolane ring is a saturated heterocycle, lacking the necessary conjugated π-system for a concerted electrocyclic reaction to occur directly. Therefore, a true electrocyclic ring-opening is not a viable mechanistic pathway for the saturated oxolane ring itself. Such a mechanism would only become relevant if the oxolane precursor were first converted into an unsaturated derivative containing a conjugated system.

Given that concerted pericyclic reactions are not applicable to the saturated oxolane ring, ring-opening must proceed through nonpericyclic pathways. These mechanisms typically involve the formation of ionic or radical intermediates and are stepwise rather than concerted. The high ground state energy associated with strained molecules like norbornane (B1196662) derivatives makes them susceptible to ring-opening via C-C bond cleavage, a principle that can be extended to other strained cyclic systems. researchgate.net

For an oxolane ring, acid-catalyzed ring-opening is a common nonpericyclic pathway. The reaction initiates with the protonation of the ether oxygen, forming an oxonium ion. This activation makes the ring susceptible to nucleophilic attack. A nucleophile can then attack one of the α-carbons, leading to the cleavage of a carbon-oxygen bond. While C-O bond cleavage is most common in cyclic ethers, specific substitution patterns and reaction conditions can promote C-C bond cleavage. nih.gov For instance, radical-mediated C-C bond cleavage can be initiated by abstracting a hydrogen atom adjacent to the ether oxygen, followed by β-scission of the resulting radical to open the ring. Another possibility involves a retro-Claisen type C-C bond scission from a hemiacetal intermediate, which could be formed after an initial oxidation step. nih.gov

Radical-Mediated Processes in Sulfonamide and Heterocycle Synthesis

Radical reactions have become powerful tools in organic synthesis for their ability to form complex molecules under mild conditions. researchgate.netiu.edu They are particularly effective in the assembly of heterocyclic frameworks and the installation of functional groups like sulfonamides. researchgate.netnih.gov

Alkyl radicals are key intermediates that can be generated from a variety of precursors, including C(sp³)–H bonds, alkyl halides, or carboxylic acids, often through photoredox catalysis. acs.orgacs.org Once generated, these radicals can participate in cascade reactions. rsc.org A typical cascade involves the addition of the alkyl radical to a radical acceptor, such as an isonitrile or an alkene. acs.orgrsc.org This initial addition generates a new radical intermediate which can then undergo a subsequent cyclization or further reaction. acs.orgrsc.org

For example, an alkyl radical can add to an isonitrile to form an imidoyl radical. rsc.org This intermediate can then cyclize onto a nearby aromatic ring, leading to the formation of nitrogen-containing heterocycles like phenanthridines. rsc.org These cascade reactions allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net

Single electron oxidation (also known as single electron transfer, SET) is a fundamental step in many radical-based transformations, particularly in electrochemical and photochemical synthesis. rsc.orgnih.gov In the context of sulfonamide synthesis, SET is often the initiating event. As mentioned previously, the electrochemical synthesis of sulfonamides can involve the oxidation of an amine to an aminium radical cation. acs.orgnih.govnih.gov

Similarly, in certain photochemical processes, single-electron oxidation of a sulfonamide can produce an aniline (B41778) radical cation. nih.gov Quantum chemical modeling has shown that this radical cation can undergo intramolecular nucleophilic attack, leading to rearranged structures and providing a pathway for the formation of complex products. nih.gov This SET mechanism is crucial for generating the reactive radical intermediates that drive the subsequent bond-forming steps in the synthesis of both sulfonamides and other heterocyclic systems. acs.orgnih.gov

Role and Impact of Transition State Stabilization

The formation of the sulfonamide bond in molecules like this compound proceeds through a transition state that can be stabilized by various factors, influencing the reaction rate and selectivity. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometry and energetics of these transient species.

In the context of sulfonamide synthesis, the transition state typically involves the nucleophilic attack of an amine on the sulfur atom of a sulfonyl derivative. The stability of this transition state is influenced by:

Solvent Effects: Polar solvents can stabilize charged intermediates and transition states through solvation, thereby lowering the activation energy. For the synthesis of a relatively polar molecule like this compound, the choice of solvent is critical.

Catalyst Interactions: In catalyzed reactions, the catalyst can interact with the reactants to form a lower-energy transition state. For instance, a Lewis acid catalyst might coordinate to an oxygen atom of the sulfonyl group, increasing its electrophilicity and stabilizing the incoming nucleophile.

Intramolecular Factors: The stereochemistry and conformation of the 2-methyloxolane ring can impose geometric constraints on the approaching nucleophile, favoring certain reaction pathways. Hydrogen bonding, particularly in organocatalysis, can play a significant role in orienting the reactants and stabilizing the transition state.

Table 1: Calculated Parameters for Transition States in Sulfonamide Synthesis

ParameterValueMethodReference
Activation Energy (uncatalyzed)HighDFTGeneral Sulfonamide Synthesis Studies
Activation Energy (catalyzed)LoweredDFTGeneral Sulfonamide Synthesis Studies
Key Stabilizing InteractionsH-bonding, Catalyst CoordinationComputational ChemistryGeneral Organocatalysis Studies

Note: The data in this table is representative of general sulfonamide synthesis and is used to infer the behavior of this compound due to a lack of specific experimental data for this compound.

Catalytic Cycle Elucidation for Metal-Mediated and Organocatalytic Reactions

Both metal-based and organic catalysts are employed in sulfonamide synthesis, each operating through distinct catalytic cycles. The elucidation of these cycles is key to understanding catalyst efficiency and potential side reactions.

Metal-Mediated Catalysis: Transition metals like ruthenium, manganese, and iron are effective catalysts for C-N bond formation in sulfonamide synthesis, often through a "borrowing hydrogen" mechanism. acs.orgacs.org A general catalytic cycle for the N-alkylation of a sulfonamide using an alcohol, which could be a pathway to derivatives of this compound, typically involves:

Alcohol Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde, generating a metal-hydride intermediate.

Condensation: The aldehyde reacts with the sulfonamide to form an imine intermediate.

Imine Reduction: The metal-hydride reduces the imine to the corresponding N-alkylated sulfonamide.

Catalyst Regeneration: The catalyst is regenerated, completing the cycle.

Organocatalysis: Organocatalysts, such as chiral amines or phosphoric acids, can facilitate the enantioselective synthesis of sulfonamides. The catalytic cycle in organocatalysis often relies on the formation of specific non-covalent interactions. For instance, a bifunctional organocatalyst might possess both a Brønsted acid and a Brønsted base site. The acidic site could activate the sulfonyl electrophile, while the basic site activates the amine nucleophile, bringing them together in a chiral environment to form the desired product. mdpi.com

A proposed catalytic cycle for an organocatalyzed reaction could involve the formation of hydrogen bonds between the catalyst and the substrates, which orients them for a stereoselective reaction. researchgate.net After the product is formed, it dissociates from the catalyst, allowing the catalyst to enter a new cycle.

Mechanistic Aspects of Electron Donor-Acceptor (EDA) Complex Interactions

Electron Donor-Acceptor (EDA) complexes can play a crucial role in initiating reactions for the synthesis or functionalization of sulfonamides. researchgate.netresearchgate.net These complexes form between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.gov Upon photoactivation, a single-electron transfer (SET) can occur, generating radical intermediates that can lead to C-H functionalization or other bond formations. chemrxiv.orgnih.gov

In the context of this compound, the aromatic or heterocyclic precursors could potentially act as either the donor or acceptor component in an EDA complex, depending on their substituents. For example, a precursor to the oxolane ring could be functionalized through a radical reaction initiated by the photoexcitation of an EDA complex. researchgate.netresearchgate.net

The mechanism proceeds as follows:

Formation of the EDA Complex: An electron donor and an electron acceptor associate in the ground state.

Photoexcitation: The complex absorbs light, promoting an electron from the donor to the acceptor, forming a radical ion pair.

Radical Reaction: The generated radicals undergo subsequent reactions, such as hydrogen atom transfer or addition to a double bond, to form the desired product.

Recent research has demonstrated the use of sulfonium (B1226848) salts as acceptors in EDA complexes, expanding the scope of radical generation for C-H functionalization of arenes. chemrxiv.org This strategy could be applicable for introducing the sulfonamide moiety onto a pre-existing 2-methyloxolane ring or for further functionalization of the this compound molecule itself.

Hydrogen Borrowing Mechanisms in Sulfonamide Synthesis

The hydrogen borrowing (or hydrogen autotransfer) strategy is an atom-economical and environmentally benign method for forming C-N bonds, which is highly relevant for the synthesis of N-substituted sulfonamides. acs.orgacs.org This methodology utilizes alcohols as alkylating agents, with water being the only byproduct. nih.gov

The catalytic cycle for a hydrogen borrowing reaction, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Fe, Mn), can be summarized as:

Oxidation: The metal catalyst abstracts a hydrogen molecule from the alcohol, forming a carbonyl compound and a metal dihydride species.

Condensation: The in situ generated aldehyde or ketone condenses with the amine (or sulfonamide) to form an imine or enamine.

Reduction: The metal dihydride then reduces the imine or enamine, transferring the "borrowed" hydrogen to form the N-alkylated product.

Catalyst Regeneration: The active catalyst is regenerated.

This approach is particularly valuable for the synthesis of complex molecules as it avoids the use of stoichiometric activating agents and harsh reaction conditions. For the synthesis of derivatives of this compound, this method could be employed to introduce various substituents onto the nitrogen atom of the sulfonamide group using a diverse range of alcohols. acs.org

Table 2: Comparison of Catalytic Systems for Hydrogen Borrowing N-Alkylation of Sulfonamides

Catalyst SystemAlcohol SubstrateAmine/Sulfonamide SubstrateKey FeaturesReference
[Ru(p-cymene)Cl₂]₂/dppfPrimary and Secondary AlcoholsPrimary Amines and SulfonamidesBroad substrate scope acs.org
Mn(I) PNP pincer complexBenzylic and Primary Aliphatic AlcoholsAryl and Alkyl SulfonamidesUse of earth-abundant metal acs.org
Fe catalystAllylic AlcoholsChiral tert-butylsulfinamideMild reaction conditions nih.gov

This table presents general findings on hydrogen borrowing reactions for sulfonamides, which are applicable by extension to the synthesis of derivatives of this compound.

Stereochemical Control and Asymmetric Synthesis of 2 Methyloxolane 3 Sulfonamide Analogs

Chiral Sulfonamide Synthesis with Retention of Stereochemical Purity

The synthesis of chiral sulfonamides with the retention of stereochemical purity is a critical aspect of preparing enantiomerically pure 2-methyloxolane-3-sulfonamide analogs. Traditional methods for sulfonamide synthesis, such as the reaction of a sulfonyl chloride with an amine, can sometimes lead to racemization, particularly if the stereocenter is adjacent to the reacting functional group. To circumvent this, methods that proceed with high stereochemical fidelity are essential.

One effective strategy involves the use of stereochemically pure sulfinates as precursors. A stereoretentive approach for the synthesis of α-C-stereochemically pure secondary sulfonamides has been developed, which relies on the electrophilic amination of the corresponding pure sulfinates. organic-chemistry.orgnih.govresearchgate.net This method avoids the often harsh conditions associated with the use of sulfonyl chlorides and has been shown to be tolerant of various functional groups. researchgate.net The efficiency of this approach is largely governed by steric factors, and it has demonstrated excellent stereoretention. researchgate.net

The general scheme for this stereoretentive synthesis can be envisioned for a 2-methyloxolane-3-sulfinate as follows:

Scheme 1: Stereoretentive Synthesis of a this compound Analog from a Stereochemically Pure Sulfinate.

In this proposed pathway, a chiral 2-methyloxolane-3-sulfinate, which could be prepared through various asymmetric methods, undergoes electrophilic amination. This reaction proceeds with the retention of the stereoconfiguration at the C3 position of the oxolane ring, affording the desired enantiomerically pure this compound analog.

Another approach to ensure the retention of stereochemical purity is through the careful selection of coupling reagents and reaction conditions in the traditional sulfonylation of a chiral amine. For instance, the use of milder bases and aprotic solvents can minimize the risk of epimerization of stereocenters alpha to the amine group.

The following table summarizes key methods for the synthesis of chiral sulfonamides with retention of stereochemical purity:

MethodPrecursorKey FeaturesPotential for 2-Methyloxolane Analogs
Electrophilic AminationStereochemically pure sulfinatesStereoretentive, mild conditions, good functional group tolerance. organic-chemistry.orgnih.govresearchgate.netHigh potential, assuming the precursor sulfinate is accessible.
Modified SulfonylationChiral amine and sulfonyl chlorideOptimization of base and solvent to prevent epimerization.Applicable, but requires careful optimization for each specific analog.

Asymmetric Induction in Sulfonamide-Forming Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, driven by a chiral element present in the substrate, reagent, catalyst, or environment. In the context of this compound analogs, the inherent chirality of the 2-methyloxolane moiety can be exploited to direct the stereochemical outcome of subsequent reactions, including the formation of the sulfonamide group. This is a powerful strategy for establishing new stereocenters with a predictable configuration.

The principles of 1,2- and 1,3-asymmetric induction are particularly relevant. For instance, in the synthesis of a this compound analog, the stereocenter at the C2 position can influence the stereochemistry of a reaction at the C3 position (a 1,2-induction scenario if the reaction proceeds through a cyclic transition state involving both centers). Similarly, a stereocenter at another position on the ring could exert a 1,3-inductive effect.

A comprehensive study on 1,2- and 1,3-asymmetric induction in Lewis acid-mediated diastereoselective reactions of chiral N-sulfonyl imines has demonstrated that resident stereogenic centers can effectively control the formation of new stereocenters. acs.org While this study does not specifically involve oxolane rings, the underlying principles are broadly applicable. For example, a reaction involving a nucleophilic addition to a hypothetical N-sulfonyl imine at the C3 position of a 2-methyloxolane ring could be directed by the stereochemistry at C2.

The stereochemical outcome of such reactions can often be predicted using established models like the Felkin-Anh or Cram-chelation models, depending on the nature of the reactants and the presence of chelating groups.

The following table outlines the key concepts of asymmetric induction relevant to the synthesis of this compound analogs:

Type of InductionDescriptionRelevance to 2-Methyloxolane Analogs
1,2-Asymmetric InductionA stereocenter adjacent to a reacting center influences the stereochemical outcome.The stereocenter at C2 can direct the stereochemistry of reactions at C3.
1,3-Asymmetric InductionA stereocenter two bonds away from a reacting center influences the stereochemical outcome.A stereocenter at C4 or C5 could potentially influence reactions at C3.
Substrate ControlThe inherent chirality of the starting material dictates the stereochemistry of the product.The chiral 2-methyloxolane scaffold can serve as the source of stereocontrol.

Application of Chiral Auxiliaries and Organocatalysts in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. Once the desired stereochemistry is established, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including in aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. nih.govrsc.orgresearchgate.net

In the synthesis of this compound analogs, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenters on the oxolane ring. For example, an asymmetric aldol reaction employing an Evans auxiliary could be used to set the stereochemistry at C2 and C3, followed by cyclization to form the oxolane ring and subsequent introduction of the sulfonamide group.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool in stereoselective synthesis. Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov Proline-derived sulfonamides have been developed as improved organocatalysts for reactions such as asymmetric Mannich, nitro-Michael, and aldol reactions. nih.gov

For the synthesis of this compound analogs, an organocatalytic approach could be employed to create the chiral centers on the oxolane ring with high enantioselectivity. For example, a proline sulfonamide catalyst could be used in an asymmetric Michael addition to construct a key intermediate for the oxolane ring, with the sulfonamide group already incorporated or added in a later step.

The following table provides an overview of the application of chiral auxiliaries and organocatalysts:

StrategyKey Reagents/CatalystsApplication in 2-Methyloxolane Analog Synthesis
Chiral AuxiliariesEvans oxazolidinones, sulfur-based auxiliaries. nih.govrsc.orgresearchgate.netControl of stereochemistry during the formation of the oxolane ring or its precursors.
OrganocatalysisProline, proline-derived sulfonamides. nih.govnih.govEnantioselective synthesis of key intermediates for the oxolane ring.

Diastereoselective and Enantioselective Pathways to Sulfonamide Derivatives

Diastereoselective and enantioselective strategies are paramount for the synthesis of single stereoisomers of this compound analogs. Diastereoselective reactions are used to create a new stereocenter in a molecule that already contains one or more stereocenters, resulting in the preferential formation of one diastereomer. Enantioselective reactions create a new stereocenter in a prochiral molecule, leading to an excess of one enantiomer.

For the synthesis of this compound analogs, a diastereoselective approach could involve starting with an enantiomerically pure 2-methyloxolane precursor and then introducing the sulfonamide group at the C3 position in a manner that is directed by the existing stereocenter at C2. The choice of reagents and reaction conditions would be crucial to maximize the diastereomeric excess.

An enantioselective approach could involve the asymmetric synthesis of the 2-methyloxolane ring itself, with the sulfonamide group or a precursor already in place. For example, an enantioselective cyclization reaction could be employed to form the oxolane ring from an achiral precursor, catalyzed by a chiral catalyst.

Recent advances in catalysis have provided a plethora of methods for the enantioselective synthesis of heterocyclic compounds. These methods, which often employ transition metal catalysts with chiral ligands or organocatalysts, could potentially be adapted for the synthesis of this compound analogs.

The following table summarizes diastereoselective and enantioselective pathways:

PathwayDescriptionExample Application for 2-Methyloxolane Analogs
Diastereoselective SynthesisA chiral starting material is used to control the formation of a new stereocenter.Sulfonylation of an enantiomerically pure 2-methyl-oxolan-3-amine.
Enantioselective SynthesisA chiral catalyst or reagent is used to create a stereocenter from a prochiral starting material.Asymmetric cyclization of an acyclic precursor to form the chiral 2-methyloxolane ring.

Stereocontrolled Access to Sulfinamides and Sulfoximines as Precursors

Sulfinamides and sulfoximines are valuable chiral sulfur-containing compounds that can serve as precursors to sulfonamides and other related functionalities. The stereocontrolled synthesis of these precursors provides an alternative and often highly effective route to enantiomerically pure target molecules.

Chiral sulfinamides can be prepared with high enantiomeric purity and can be converted to sulfoximines with retention of stereochemistry. organic-chemistry.org A sulfur-selective arylation of chiral sulfinamides has been developed for the asymmetric synthesis of chiral sulfoximines. organic-chemistry.org This method is significant as it allows for the creation of optically pure sulfoximines without the need for chiral resolution. organic-chemistry.org

The utility of these precursors can be envisioned in the synthesis of this compound analogs where the sulfonamide group is replaced by a sulfinamide or sulfoximine (B86345). These analogs themselves may have interesting biological properties, or they could be further transformed into the corresponding sulfonamides.

A general strategy would involve the coupling of a 2-methyloxolane-containing nucleophile with a chiral sulfinamide or a related electrophilic sulfur species. The stereochemistry at the sulfur atom would be pre-determined by the chiral precursor.

The following table highlights the use of sulfinamides and sulfoximines as precursors:

PrecursorSynthesisConversion to Target Analogs
Chiral SulfinamidesAsymmetric synthesis from sulfinates or via resolution.Can be used directly as sulfonamide isosteres or oxidized to sulfonamides.
Chiral SulfoximinesStereospecific S-arylation or S-alkylation of chiral sulfinamides. organic-chemistry.orgCan serve as precursors to N-functionalized sulfonamides or related compounds.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

To understand the kinetics of a reaction, identifying the transition state—the highest energy point along the reaction pathway—is crucial. Computational chemists employ algorithms to locate these unstable structures. Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. For 2-Methyloxolane-3-sulfonamide, this would be applied to potential synthetic routes or degradation pathways.

Many molecules, particularly those with acidic protons and multiple electronegative atoms like sulfonamides, can exist as a mixture of tautomers. DFT calculations can be used to determine the relative energies of the possible tautomers of this compound. By calculating thermodynamic parameters such as Gibbs free energy, the equilibrium constant for the tautomeric interconversion can be predicted, providing insight into which form is most stable under different conditions.

Frontier Molecular Orbital (FMO) Theory and Fukui Function Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would indicate its nucleophilic and electrophilic sites, respectively.

Fukui functions provide a more quantitative measure of reactivity, indicating which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Analysis of the Fukui functions for this compound would offer a detailed map of its chemical reactivity on an atom-by-atom basis.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The three-dimensional structure of a molecule is critical to its function. This compound possesses rotatable bonds, leading to various possible conformations. A conformational analysis would involve systematically exploring the molecule's potential energy surface (PES) to identify the most stable, low-energy conformations. This is achieved by rotating key dihedral angles and calculating the energy at each step, resulting in a map of the conformational landscape.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By simulating the motion of this compound and surrounding solvent molecules over time, researchers can understand how the solvent influences its conformation and dynamics. MD simulations are particularly useful for exploring how intermolecular interactions, such as hydrogen bonding with the solvent, affect the molecule's structure and behavior in a solution, which is often more representative of real-world conditions.

Quantum Chemical Calculations for Structural and Electronic Properties

Beyond reactivity, quantum chemical calculations are used to predict a wide range of structural and electronic properties. For this compound, these calculations would provide optimized geometries, bond lengths, bond angles, and dihedral angles. Electronic properties such as the molecular dipole moment, polarizability, and the distribution of electron density (visualized through molecular electrostatic potential maps) would also be determined, offering a comprehensive theoretical characterization of the molecule.

Computational Solvent Screening and Solvation Models

Computational solvent screening has emerged as a powerful, cost-effective, and environmentally conscious strategy in chemical and pharmaceutical development. It allows for the in silico evaluation of a vast array of solvents to predict their influence on solubility, reaction rates, and compound stability before any experimental work is undertaken. This predictive capability is crucial for identifying optimal solvents that can enhance process efficiency while adhering to green chemistry principles. For a molecule like this compound, computational models can provide deep insights into its solvation thermodynamics by considering the distinct contributions of its sulfonamide and methyloxolane moieties.

The theoretical investigation of solute-solvent interactions is primarily handled through various solvation models, which can be broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost, making them less suitable for rapid screening. Implicit continuum solvation models, however, are more computationally efficient for screening purposes. jdftx.orgchemrxiv.org These models represent the solvent as a continuous medium with a defined dielectric constant, averaging the effects of the solvent over the solute's surface. jdftx.org Commonly employed implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used methods where the solute is placed in a cavity within the dielectric continuum.

Solvation Model based on Density (SMD): An improvement that uses the full solute electron density to define the solute-solvent boundary, offering high accuracy across a broad range of solvents. github.ionih.gov

COnductor-like Screening MOdel (COSMO): This model treats the solvent as a conductor, simplifying the calculation of the solute's electrostatic interaction with the solvent. It forms the basis for the highly successful thermodynamic prediction model, COSMO-RS. github.io

Research Findings from Solvation Models

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful tool that bridges quantum chemistry and statistical thermodynamics to predict the thermodynamic properties of fluid mixtures without the need for extensive experimental data. nih.govfigshare.com It calculates a "sigma profile" (σ-profile) for each molecule, which is a histogram of the polarization charge density on its surface. By comparing the σ-profiles of a solute and a solvent, COSMO-RS can predict properties such as activity coefficients, vapor pressures, and, crucially, solubility. scm.com

For sulfonamide-containing compounds, COSMO-RS has been effectively used to rank solvents and predict solubility in various media, including binary mixtures. researchgate.net The model accounts for the specific hydrogen bonding and electrostatic interactions characteristic of the sulfonamide group.

The 2-methyloxolane (also known as 2-MeTHF) component of the target molecule is itself a well-studied bio-based solvent. mdpi.comnih.gov Computational studies using COSMO-RS have been conducted to evaluate its performance as a green alternative to conventional solvents like n-hexane. nih.gov These studies show that 2-methyloxolane is predicted to be as effective or even better than hexane (B92381) for solubilizing a wide range of compounds, particularly those with some degree of polarity, due to the presence of the oxygen atom in its structure. mdpi.comnih.gov

The predictive power of COSMO-RS for screening solvents for a molecule like this compound is illustrated in the conceptual data below, which shows the predicted solubility of a model sulfonamide in a selection of solvents.

SolventSolvent TypePredicted log(S) of Sulfanilamide (mol/L)
WaterPolar Protic-1.65
Ethanol (B145695)Polar Protic-0.80
AcetonePolar Aprotic-0.55
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.15
n-HexaneNon-polar-4.50
TolueneNon-polar-3.20
2-Methyloxolane (2-MeTHF)Bio-based-2.10

This table presents illustrative conceptual data based on typical COSMO-RS predictions for a model sulfonamide to demonstrate the solvent screening process. Actual values for this compound would require specific calculations.

Further computational analysis highlights the unique solvation properties of 2-Methyloxolane compared to traditional solvents. Its ability to dissolve both lipophilic and moderately polar compounds makes it a versatile green solvent.

SoluteSolute PolarityPredicted Solubility in n-Hexane (g/L)Predicted Solubility in 2-Methyloxolane (g/L)
LimoneneNon-polarHighHigh
Triglyceride (generic)Non-polarHighHigh
HumuloneModerately PolarLowModerate
LupuloneModerately PolarLowModerate
β-CaroteneNon-polarModerateModerate-High

This table is a qualitative summary based on published COSMO-RS studies comparing 2-Methyloxolane and n-Hexane for the extraction of natural products. mdpi.comnih.gov

Derivatization and Further Chemical Transformations of 2 Methyloxolane 3 Sulfonamide Scaffolds

Functional Group Interconversions on the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust functional group, but numerous methods have been developed for its derivatization, particularly at the nitrogen atom. These transformations are crucial for modifying the physicochemical properties of the parent molecule.

N-Alkylation and N-Arylation: The acidic N-H proton of the primary sulfonamide in 2-Methyloxolane-3-sulfonamide allows for facile N-alkylation and N-arylation.

N-Alkylation can be achieved using various alkylating agents such as alkyl halides or alcohols under basic conditions. tandfonline.com The "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents with transition-metal catalysts (e.g., based on Mn, Fe, or Ir), is an environmentally benign method that generates water as the only byproduct. rsc.orgionike.comacs.org

N-Arylation typically involves cross-coupling reactions. Copper- or palladium-catalyzed methods are common for coupling sulfonamides with aryl halides or arylboronic acids. researchgate.netnih.gov Transition-metal-free approaches using ortho-silylaryl triflates in the presence of a fluoride (B91410) source have also been developed, offering a mild alternative for N-arylation. nih.govacs.org

Deaminative Functionalization: While traditionally considered a stable end-group, recent advances allow the primary sulfonamide to serve as a synthetic handle for introducing other functionalities. One powerful strategy involves the conversion of the primary sulfonamide into a sulfinate salt intermediate via a deamination process. organic-chemistry.orgchemistryviews.org This transformation can be catalyzed by N-heterocyclic carbenes (NHCs) under mild conditions. organic-chemistry.org The resulting sulfinate is a versatile intermediate that can be converted into various other sulfur-containing functional groups. chemistryviews.orgchemrxiv.orgresearchgate.net

Conversion to Sulfones: The sulfinate can be alkylated (e.g., with methyl iodide) to form sulfones. acs.org

Conversion to Sulfonic Acids: Oxidation of the sulfinate (e.g., with H₂O₂) yields sulfonic acids. acs.org

Re-formation of Sulfonamides: The sulfinate can be converted back into a different sulfonamide, allowing for diversification. nih.gov

Denitrogenative Reactions: Related sulfonamide precursors, such as N-sulfonyl-1,2,3-triazoles, can undergo rhodium-catalyzed denitrogenative transformations. researchgate.net This process generates reactive α-imino carbene intermediates that can participate in a wide range of synthetic applications, including C-H insertion and cycloaddition reactions, to build complex nitrogen-containing heterocycles. researchgate.net

Table 1: Summary of Functional Group Interconversions on the Sulfonamide Moiety

Transformation Reagents/Conditions Product Type
N-Alkylation Alkyl halide, Base; or Alcohol, Metal catalyst (e.g., Mn, Fe, Ir) rsc.orgionike.comacs.org Secondary/Tertiary Sulfonamide
N-Arylation Aryl halide/boronic acid, Cu or Pd catalyst; or o-Silylaryl triflate, CsF researchgate.netnih.govnih.gov N-Aryl Sulfonamide
Reductive Deamination Aldehyde, Base, NHC catalyst organic-chemistry.orgchemistryviews.org Sulfinate Salt
Sulfinate to Sulfone Alkylating agent (e.g., CH₃I) acs.org Sulfone
Sulfinate to Sulfonic Acid Oxidizing agent (e.g., H₂O₂) acs.org Sulfonic Acid

Modifications and Transformations of the 2-Methyloxolane Ring

The 2-methyloxolane ring, a derivative of tetrahydrofuran (B95107) (THF), is generally stable but can undergo specific chemical transformations, primarily involving C-H bond activation or ring cleavage.

C–H Functionalization: The C–H bonds adjacent to the ether oxygen (α-positions, C2 and C5) are the most activated and thus the primary sites for functionalization.

Radical-Mediated Reactions: Free-radical reactions can introduce substituents onto the oxolane ring. For instance, a novel free radical-initiated reaction between cyclic ethers and maleimide (B117702) iodides through C–H activation has been developed, avoiding the use of transition metal catalysts. rsc.org

Photocatalysis: Visible-light-mediated electrophotocatalysis can achieve highly regioselective C-H functionalization of ethers, coupling them with various partners like isoquinolines, alkenes, and alkynes. nih.gov

Metal-Catalyzed C-H Activation: Transition metal complexes, for example those of iridium, can mediate the C-H activation of cyclic ethers, leading to dehydrogenation or functionalization. acs.org Depending on the catalyst and conditions, this can lead to the formation of products from α,α-dehydrogenation or α,β-dehydrogenation. acs.org

Ring-Opening Reactions: The ether linkage of the 2-methyloxolane ring can be cleaved under specific conditions, leading to linear aliphatic compounds.

Lewis Acid-Mediated Opening: Strong Lewis acids can coordinate to the ether oxygen, activating the C-O bond for nucleophilic attack. Frustrated Lewis pairs (FLPs) have been shown to effectively promote the ring-opening of THF. nih.govacs.orgacs.org The reaction of a Lewis acid like B(C₆F₅)₃ with a sterically hindered base in the presence of THF leads to cleavage of the ether and formation of a zwitterionic product. acs.org

Polymerization: Under certain acidic conditions, THF and its derivatives can undergo cationic ring-opening polymerization to form polytetrahydrofuran, a valuable polyether. researchgate.net

Oxidation: Oxidation of the 2-methyloxolane ring can occur, particularly at the C-H bonds. Studies on the atmospheric oxidation of 2-methyltetrahydrofuran (B130290) with Cl atoms have been conducted to understand its degradation pathways. nih.gov In a synthetic context, selective oxidation can be a route to introduce carbonyl or hydroxyl functionalities.

Table 2: Potential Modifications of the 2-Methyloxolane Ring

Transformation Reagents/Conditions Resulting Structure
α-C–H Functionalization Radical initiators, Photocatalysts, Metal catalysts rsc.orgnih.govacs.org Substituted Oxolane
Ring-Opening Frustrated Lewis Pairs (e.g., B(C₆F₅)₃ / Hindered Base) acs.org Functionalized Butanol Derivative
Ring Expansion Photochemical reaction with carbenes (from oxetane (B1205548) precursors) rsc.org Substituted Tetrahydropyran (by analogy)
Oxidation Oxidizing agents (e.g., Cl•) nih.gov Ring-opened or functionalized products

Cascade, Domino, and Multicomponent Reactions Incorporating this compound

The bifunctional nature of the this compound scaffold makes it an intriguing substrate for cascade, domino, or multicomponent reactions where an initial transformation on one part of the molecule triggers subsequent reactions.

A hypothetical cascade could involve the initial functionalization of a C-H bond on the oxolane ring. For example, a dual α- and β-C–H functionalization could lead to a ring decomposition and subsequent reaction with another component to form fused oxacyclic compounds. acs.org If the sulfonamide nitrogen were pre-functionalized with a suitable group, this group could participate in an intramolecular cyclization following the initial ring transformation.

Another potential domino reaction could be initiated via a denitrogenative transformation of an N-sulfonyl-1,2,3-triazole derivative of the scaffold. researchgate.net The resulting α-imino carbene could undergo an intramolecular C-H insertion into one of the C-H bonds of the 2-methyloxolane ring, leading to a novel fused bicyclic system in a single step.

Synthesis of Novel Heterocyclic Systems Derived from this compound Fragments

The this compound framework can serve as a building block for more complex heterocyclic systems. This can be achieved through reactions that form new rings by utilizing the existing functionality.

One strategy would involve the derivatization of the sulfonamide nitrogen with a side chain containing a second reactive group. For example, N-alkylation with a haloalkene could introduce a tethered double bond. A subsequent intramolecular radical cyclization, initiated at a C-H position on the oxolane ring, could lead to the formation of a bicyclic system containing a new carbon-carbon bond.

Alternatively, a derivative of this compound could be designed to undergo an intramolecular cyclization. By introducing an alcohol functionality at a suitable position (e.g., via C-H hydroxylation of the methyl group or another ring position), and converting the primary sulfonamide to a leaving group (e.g., a sulfonyl fluoride), an intramolecular nucleophilic substitution could potentially form a fused sultam (a cyclic sulfonamide).

Conversion of Cyclic Sulfoximines into Sulfonamides

While often considered a different class of compounds, sulfoximines are structurally related to sulfonamides, and interconversion pathways are relevant. Specifically, the conversion of a cyclic sulfoximine (B86345) to a sulfonamide represents a reduction at the sulfur-nitrogen bond. This transformation is less common than the oxidation of sulfinamides to sulfonamides. acs.org However, methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed, which proceed via sulfinate intermediates. chemrxiv.org A similar reductive strategy could hypothetically be applied to a cyclic sulfoximine analog of the target scaffold to generate the corresponding sulfonamide, although this would represent a non-trivial synthetic challenge. The more conventional route involves the oxidation of sulfinamides, which can be achieved with reagents like m-CPBA, followed by deprotection if necessary, to yield primary sulfonamides. acs.org

Advanced Spectroscopic Analysis for Structural Elucidation of 2 Methyloxolane 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A ¹H NMR spectrum of 2-Methyloxolane-3-sulfonamide would be expected to show distinct signals for each unique proton. The protons on the oxolane ring would appear in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen atom and sulfonamide group. The methyl group protons would likely appear as a doublet, coupled to the proton at the C2 position. The sulfonamide (SO₂NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound would yield a distinct signal. The carbons of the oxolane ring would resonate at shifts characteristic of aliphatic ethers, influenced by the substitution pattern.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural picture. Correlation Spectroscopy (COSY) would reveal proton-proton coupling relationships, confirming the sequence of protons around the oxolane ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon skeleton.

Predicted NMR Data for this compound

¹H NMR Predictions¹³C NMR Predictions
PositionPredicted Chemical Shift (ppm) & MultiplicityPositionPredicted Chemical Shift (ppm)
CH₃ (at C2)~1.2-1.4 (d)CH₃~15-25
H2~3.8-4.1 (m)C2~75-85
H3~3.3-3.6 (m)C3~55-65
H4~1.9-2.2 (m)C4~30-40
H5~3.7-4.0 (m)C5~65-75
NH₂Variable, ~5.0-7.0 (br s)--

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₅H₁₁NO₃S), the theoretical exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the formula.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides valuable structural information. researchgate.netnih.gov The fragmentation of sulfonamides is well-studied and often involves characteristic losses. researchgate.netbenthamdirect.com Upon collision-induced dissociation, the protonated this compound molecule would be expected to undergo several key fragmentation reactions. Common pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). researchgate.netnih.gov

Expected HRMS Fragmentation Data for this compound

Ion/FragmentProposed FormulaDescription
[M+H]⁺C₅H₁₂NO₃S⁺Protonated molecular ion
[M+H - SO₂]⁺C₅H₁₂NO⁺Loss of sulfur dioxide from the molecular ion
[C₅H₁₀O]⁺C₅H₁₀O⁺Fragment corresponding to the 2-methyloxolane ring after cleavage
[SO₂NH₂]⁺H₂NO₂S⁺Fragment corresponding to the sulfonamide group

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound would display several key absorption bands confirming its structure. The sulfonamide group is characterized by two strong stretching vibrations for the S=O bonds (asymmetric and symmetric) and stretching vibrations for the N-H bonds. researchgate.netznaturforsch.com The oxolane ring would be identified by the C-O-C (ether) stretching vibration.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Sulfonamide)Asymmetric & Symmetric Stretch3200 - 3400 znaturforsch.com
C-H (Aliphatic)Stretch2850 - 3000
S=O (Sulfonamide)Asymmetric Stretch1315 - 1370 researchgate.net
S=O (Sulfonamide)Symmetric Stretch1119 - 1181 researchgate.net
C-O (Ether)Stretch1050 - 1150
S-N (Sulfonamide)Stretch906 - 924 znaturforsch.com

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, and for chiral molecules, it can establish the absolute configuration. nih.gov

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the solid state. The analysis would confirm the tetrahedral geometry around the sulfur atom and provide precise measurements for the S=O and S-N bond lengths, which are typically around 1.43 Å and 1.65 Å, respectively, in sulfonamides. researchgate.net The conformation of the five-membered oxolane ring, which usually adopts a non-planar 'envelope' or 'twist' conformation to minimize steric strain, would be determined.

Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing. For sulfonamides, hydrogen bonding between the N-H protons and the sulfonyl oxygen atoms of neighboring molecules is a dominant and structurally directing interaction. Since this compound possesses two stereocenters (at C2 and C3), X-ray crystallography of a single enantiomer would be crucial for unambiguously determining its absolute stereochemistry. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Sulfonamide Characterization

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for studying and characterizing stereoisomers.

As this compound is a chiral molecule, its enantiomers would be optically active. The two enantiomers are expected to produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This property allows CD spectroscopy to be used to determine the enantiomeric purity of a sample. The technique is highly sensitive and can be used to monitor chiral separations, for instance, when used as a detector for High-Performance Liquid Chromatography (HPLC). nih.govnih.govjascoinc.com While theoretical calculations can help predict the CD spectrum for a given absolute configuration, experimental comparison with a standard of known configuration is often used for confirmation.

Sustainable Chemistry Approaches in Sulfonamide and Oxolane Synthesis

Application of Green Solvents in Reaction Media

The choice of solvent is critical in green chemistry, as solvents constitute the majority of waste in chemical processes. Moving away from hazardous volatile organic compounds (VOCs) like dichloromethane (B109758) and dioxane is a primary goal. uniba.it

Utilizing 2-Methyltetrahydrofuran (B130290) (2-MeTHF) as a Sustainable Solvent

2-Methyltetrahydrofuran (2-MeTHF), also known as 2-methyloxolane, is a bio-based solvent that has emerged as a promising green alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF). nih.gov It is derived from renewable resources, such as lignocellulosic biomass, making it a sustainable choice. nih.govnih.gov In the context of synthesizing molecules containing a sulfonamide group, 2-MeTHF has been successfully employed as a reaction medium. For instance, it has been used as a solvent for coupling reactions to form amide bonds, a reaction type analogous to sulfonamide formation, demonstrating high yield and purity of the final product. mdpi.comresearchgate.net Its performance can be superior to that of the hazardous solvent DMF (dimethylformamide) in certain coupling reactions. acs.org

Key Properties and Advantages of 2-MeTHF:

Renewable Origin: Produced from carbohydrate fractions of biomass. nih.gov

Favorable Environmental Profile: Considered an eco-friendly solvent. acs.org

High Performance: Demonstrates excellent coupling efficiency in synthesis. acs.org

Higher Boiling Point: Its higher boiling point compared to THF allows for a broader range of reaction temperatures.

Reduced Water Miscibility: Facilitates easier product separation and workup.

Water as a Reaction Medium for Enhanced Sustainability

Water is often considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Its application in organic synthesis, including the formation of sulfonamides and oxolanes, has gained significant traction.

Several eco-friendly methods for synthesizing sulfonamide derivatives have been developed using water as the solvent, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger. mdpi.comresearchgate.net These reactions can proceed efficiently at room temperature. mdpi.comresearchgate.net A key advantage of using water is that the sulfonamide products are often poorly soluble, allowing for their collection by simple filtration, which minimizes the need for solvent-intensive workups. researchgate.net Furthermore, the synthesis of oxolane rings can be achieved through dehydration and cyclization reactions in an acidic aqueous solution. nih.gov

FeatureBenefit of Using Water as a Solvent
Environmental Non-toxic, non-flammable, abundant nih.gov
Process Safety Eliminates risks associated with volatile organic solvents
Efficiency Reactions can often be conducted under mild conditions (e.g., room temperature) mdpi.comresearchgate.net
Purification Products with low water solubility can be isolated via simple filtration researchgate.net

Deep Eutectic Solvents (DESs) as Environmentally Responsible Media

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than that of its individual components. nih.govmdpi.com They are gaining attention as green reaction media due to their low toxicity, biodegradability, low volatility, and thermal stability. nih.govnih.govmdpi.com

For sulfonamide synthesis, DESs based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea (B33335) have been shown to be highly effective. uniba.itnih.gov These protocols allow for the synthesis of various sulfonamides from amines and sulfonyl chlorides in high yields (up to 97%) at ambient temperature and under aerobic conditions. uniba.itnih.gov The use of DESs can avoid the need for traditional, often hazardous, organic solvents and bases like pyridine (B92270). uniba.it Their reusability further enhances the sustainability of the process. nih.gov

Table 1: Comparison of Green Solvents in Sulfonamide Synthesis

Solvent Key Advantages Typical Conditions Yields Citations
2-MeTHF Bio-based, excellent coupling efficiency, good alternative to DMF. Room temperature with coupling agents. High mdpi.comresearchgate.netacs.org
Water Non-toxic, abundant, simplifies product isolation. Room temperature, often with a simple base. Good to excellent mdpi.comresearchgate.netresearchgate.net

| DESs | Biodegradable, reusable, low toxicity, non-volatile. | Ambient temperature, aerobic conditions. | Up to 97% | uniba.itnih.govresearchgate.net |

Development of Atom-Economical Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. High atom economy is achieved by minimizing the generation of byproducts.

Energy Efficiency and Mild Reaction Conditions (e.g., Room Temperature, Aerobic Conditions)

Reducing energy consumption is a critical aspect of sustainable synthesis. This is often achieved by designing reactions that can proceed under mild conditions, such as at room temperature and under normal atmospheric (aerobic) conditions, thus avoiding the energy costs associated with heating, cooling, or maintaining an inert atmosphere.

Recent advancements in sulfonamide synthesis have focused on developing protocols that operate under precisely these conditions. The use of green solvents like water and DESs has been instrumental in this progress. researchgate.netrsc.org For example, a scalable protocol using DESs allows for sulfonamide synthesis to proceed efficiently at ambient temperature and under aerobic conditions within a few hours. uniba.itnih.gov Similarly, catalyst-free methods in water or ethanol (B145695) have been reported to produce sulfonamides at room temperature with high yields. researchgate.net

Catalyst Recovery and Reusability in Sustainable Synthesis

While some green syntheses aim to eliminate catalysts altogether, many complex reactions rely on them for efficiency and selectivity. In such cases, the sustainability of the process depends heavily on the ability to recover and reuse the catalyst, particularly when expensive or toxic heavy metals are involved.

In syntheses relevant to complex molecules, homogeneous catalysts are often employed. A significant challenge has been their separation from the reaction mixture for reuse. rsc.org Modern techniques like organic solvent nanofiltration (OSN) have shown great promise in addressing this issue. OSN can be used to effectively recover homogeneous palladium catalysts, for example, allowing them to be reused multiple times while maintaining high reaction conversion rates of over 90%. rsc.org While the most sustainable approaches for simple sulfonamide synthesis often avoid catalysts, the principle of catalyst recovery is crucial for more complex, multi-step syntheses that might be required for functionalized molecules like 2-Methyloxolane-3-sulfonamide.

Table of Compounds

Compound Name Other Names
2-Methyloxolane 2-Methyltetrahydrofuran, 2-MeTHF
Dichloromethane Methylene chloride
N,N-Dimethylformamide DMF
Choline chloride ChCl
Pyridine

Minimization of Byproduct Formation and Purification Demands

In the pursuit of sustainable chemical synthesis, a primary focus is the reduction of waste, which is intrinsically linked to minimizing the formation of byproducts and simplifying the subsequent purification processes. For a molecule such as this compound, this involves applying green chemistry principles to the synthesis of both its oxolane and sulfonamide components. High-yielding, selective reactions are paramount as they lead to cleaner reaction mixtures, which in turn reduce the energy and material costs associated with purification.

Sustainable Approaches to the 2-Methyloxolane Core

The synthesis of the 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) ring system from renewable feedstocks is a cornerstone of its sustainable profile. Traditional syntheses of such heterocycles often rely on petroleum-based precursors and may involve multiple steps with significant byproduct formation. In contrast, modern bio-based routes offer high selectivity and yields.

Research Findings: The catalytic conversion of biomass-derived platform molecules like levulinic acid or furfural (B47365) represents a highly efficient pathway to 2-methyloxolane. mdpi.commdpi.com

From Furfural: A two-step hydrogenation process can convert furfural first into 2-methylfuran (B129897) (2-MF) and subsequently into 2-methyloxolane. The initial conversion to 2-MF can achieve yields greater than 95%. The second hydrogenation step to 2-methyloxolane proceeds with yields around 85%. mdpi.com Key to minimizing byproducts is the careful selection of catalysts (e.g., Cu-Zn or Ni) and control of reaction conditions such as temperature and pressure. mdpi.comrsc.org Undesired side products can include tetrahydrofurfuryl alcohol or 1,4-pentanediol, but their formation is suppressed under optimized conditions. rsc.org

From Levulinic Acid: The conversion of levulinic acid to 2-methyloxolane involves a cascade of hydrogenation and dehydration/cyclization reactions. This pathway, often proceeding through a γ-valerolactone (GVL) intermediate, is also highly efficient, with reported yields of 85–92% using catalysts like Platinum-Molybdenum (Pt-Mo) bimetallic systems. mdpi.comresearchgate.net The high selectivity of these catalytic systems significantly reduces the generation of complex byproducts, leading to a purer product that requires less intensive purification. mdpi.com

Minimizing Byproducts in Sulfonamide Synthesis

The formation of the sulfonamide functional group is often a critical step where byproducts can be generated. The classical approach, reacting an amine with a sulfonyl chloride, suffers from several drawbacks from a sustainability perspective.

Traditional vs. Modern Sulfonamidation: The traditional synthesis often requires an excess of the amine or the use of an organic base to neutralize the hydrochloric acid byproduct. A significant issue is the potential for double substitution, leading to the formation of a bis-sulfonated byproduct, also known as a sulfonimide, which can complicate purification. uniba.it

Modern synthetic methods aim to circumvent these issues by avoiding the use of unstable or highly reactive sulfonyl chloride intermediates and employing catalytic systems that enhance selectivity.

Research Findings:

Catalytic Approaches: Synergetic photoredox and copper catalysis has emerged as a powerful method for the direct, single-step synthesis of sulfonamides. This technique can unite aryl radical precursors, various amines (including those with poor nucleophilicity), and a sulfur dioxide source under mild, room-temperature conditions. acs.org This approach avoids the pre-formation of sulfonyl chlorides, thereby eliminating the associated byproducts and harsh reagents.

Alternative Solvents and Conditions: The use of deep eutectic solvents (DESs) has been shown to be effective for sulfonamide synthesis. These green, reusable media can facilitate smooth reactions at ambient temperatures. In some cases, the choice of solvent and base can be critical; for instance, using anhydrous sodium carbonate can help prevent the formation of bis-sulfonated byproducts. uniba.it Furthermore, solvent-free mechanochemical methods, which involve grinding solid reactants together, represent an environmentally friendly alternative that minimizes both solvent waste and byproduct formation.

The following table compares a traditional approach with a modern, sustainable method for sulfonamide synthesis, illustrating the potential for byproduct reduction.

ParameterTraditional Method (Sulfonyl Chloride)Modern Catalytic Method (Photoredox/Copper)
Reactants Amine, Aryl Sulfonyl Chloride, Organic Base (e.g., Pyridine)Aryl Radical Precursor, Amine, Sulfur Dioxide Source (e.g., DABSO)
Key Intermediates Pre-formed, often unstable, sulfonyl chlorideIn-situ generated sulfonyl radical
Conditions Often elevated temperatures; use of chlorinated solventsAmbient temperature; visible light; variety of solvents
Key Byproducts Sulfonimides (from double addition), HCl saltsMinimal, reaction is highly selective
Sustainability Advantage Established, well-understood procedureAvoids harsh reagents, high atom economy, broad substrate scope, milder conditions acs.org

Strategies for Reducing Purification Demands

A direct consequence of minimizing byproduct formation is a significant reduction in the complexity and environmental impact of purification. When a chemical reaction produces the target compound with high selectivity, the need for resource-intensive purification techniques like column chromatography is diminished.

Research Findings:

Crystallization: For solid compounds like many sulfonamides, crystallization is a highly effective and green purification method. researchgate.net It relies on the solubility differences between the desired product and impurities in a chosen solvent. By carefully selecting a suitable solvent (ideally a green solvent like water or ethanol), the pure product can be crystallized out of the solution, leaving impurities behind. This technique is scalable and avoids the large volumes of solvent waste associated with chromatography. ijddr.in

Advanced Separation Technologies: For complex mixtures where crystallization is not feasible, modern purification technologies offer more sustainable alternatives to traditional methods. Techniques such as supercritical fluid chromatography (SFC) use supercritical CO2 as the mobile phase, which is non-toxic and easily removed, drastically reducing organic solvent consumption compared to High-Performance Liquid Chromatography (HPLC). Membrane filtration is another emerging technology that can separate molecules based on size, offering a low-energy alternative for purifying pharmaceutical intermediates. biosynce.com

In-line Purification: In continuous flow chemistry, in-line purification methods such as scavenger columns or liquid-liquid extraction can be integrated directly into the synthesis process. nih.gov This allows for the immediate removal of byproducts or excess reagents, providing a clean stream for subsequent reaction steps and simplifying the final work-up. nih.gov

The following table outlines a comparison between traditional and greener purification techniques applicable to pharmaceutical intermediates.

TechniquePrincipleTypical SolventsSustainability AdvantagesSustainability Disadvantages
Column Chromatography Separation by differential adsorption onto a solid phase (e.g., silica (B1680970) gel)Hexane (B92381), Ethyl Acetate, DichloromethaneHighly versatile and effective for complex mixturesGenerates large volumes of hazardous solvent waste; high energy consumption
Recrystallization Separation based on differential solubility with temperature changeWater, Ethanol, IsopropanolLow solvent use (can be recycled), high purity achievable, scalable, energy-efficient researchgate.netijddr.inRequires the compound to be a solid with suitable solubility properties
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (e.g., CO2) as the mobile phaseSupercritical CO2, Methanol, EthanolDrastically reduces organic solvent waste; faster than HPLC Higher initial equipment cost; less suitable for very polar compounds
Membrane Filtration Separation based on molecular size using a semi-permeable membranePrimarily aqueous, but can be used with organic solventsLow energy consumption, no phase change required, scalable biosynce.comPotential for membrane fouling; limited by molecule size and solubility

By integrating sustainable synthesis of the 2-methyloxolane core with modern, selective sulfonamidation methods, the generation of byproducts in the theoretical synthesis of this compound can be minimized. This approach, coupled with the use of green purification techniques like crystallization, provides a clear strategy for producing the target molecule in a manner that is both efficient and environmentally responsible.

Catalytic Systems in the Synthesis and Transformation of 2 Methyloxolane 3 Sulfonamide

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. However, the application of these powerful methods to 2-Methyloxolane-3-sulfonamide has not been specifically detailed in available research.

Copper-Catalyzed Transformations

Copper catalysts are widely employed for C-N, C-O, and C-S bond-forming reactions, including those involving sulfonamides. nih.govdntb.gov.uaresearchgate.net Despite the versatility of copper catalysis in sulfonamide synthesis and functionalization, a thorough search of scientific databases and chemical literature did not yield any studies detailing copper-catalyzed transformations specifically involving this compound. General methodologies for copper-catalyzed N-arylation of sulfonamides and sulfonylation of alkenes are established, but their application to this specific substrate is not documented. nih.govnih.gov

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the synthesis of complex organic molecules, including aryl sulfonamides. nih.govmit.edu Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are frequently used to form C-C and C-N bonds, respectively. mdpi.comrsc.org However, specific examples of palladium-catalyzed reactions, such as cross-coupling or α-arylation, using this compound as a substrate or target molecule, are not described in the current body of scientific literature. nih.gov

Gold(I)-Catalyzed Cascade Additions and Cyclizations

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes, enabling a variety of cascade reactions and cyclizations. nih.govorganic-chemistry.org These catalysts are known to promote intramolecular hydroamination and cyclization of alkynyl sulfonamides to form heterocyclic structures. researchgate.netnih.gov Nevertheless, no published research specifically describes the use of gold(I)-catalyzed cascade additions or cyclizations for the synthesis or transformation of this compound.

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts are exceptionally versatile, with prominent applications in olefin metathesis, hydrogenation, and C-H activation. researchgate.netnih.gov Ruthenium-catalyzed olefin metathesis, for instance, is a powerful method for the formation of cyclic structures. mdpi.comrsc.org A comprehensive literature search, however, found no specific instances of ruthenium-catalyzed methodologies being applied to the synthesis or transformation of this compound.

Organocatalysis and Asymmetric Organocatalytic Approaches

Organocatalysis, utilizing small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. rsc.orgmdpi.com Chiral organocatalysts, such as those based on cinchona alkaloids or proline derivatives, are widely used to achieve high enantioselectivity in a variety of reactions. metu.edu.trmdpi.com While asymmetric organocatalytic methods have been applied to the synthesis of various sulfur-containing chiral molecules, there is no specific mention in the scientific literature of organocatalytic or asymmetric organocatalytic approaches for the synthesis or transformation of this compound.

Lewis Acid Catalysis in Promoting Specific Transformations

No research findings specifically detailing the use of Lewis acid catalysis to promote transformations of this compound are available in the reviewed literature. While Lewis acids are widely employed in organic synthesis to activate substrates and catalyze a variety of reactions involving sulfonamides and ethers, their specific application to this compound has not been documented.

Concluding Remarks and Outlook on 2 Methyloxolane 3 Sulfonamide Research

Current Challenges and Limitations in Synthetic Accessibility

The synthesis of 2-Methyloxolane-3-sulfonamide presents significant synthetic challenges, primarily centered on the stereocontrolled installation of two contiguous stereocenters and the regioselective functionalization of the oxolane ring.

A primary hurdle lies in the development of a concise and efficient synthetic route. While numerous methods exist for the synthesis of sulfonamides and substituted tetrahydrofurans independently, their convergent synthesis in a single molecule is not trivial. nih.gov Retrosynthetic analysis suggests several potential pathways, each with its own set of challenges. One approach could involve the synthesis of a pre-functionalized 2-methyloxolane derivative, such as a 3-amino-2-methyloxolane, followed by sulfonylation. However, the stereoselective synthesis of such an intermediate is a complex task.

Another significant challenge is the control of stereochemistry at both the C2 and C3 positions of the oxolane ring. Achieving high diastereoselectivity and enantioselectivity would likely require the use of chiral starting materials, asymmetric catalysis, or chiral auxiliaries. sioc-journal.cnnih.gov The development of a catalytic asymmetric method for the direct C-H sulfamidation of a 2-methyloxolane precursor would be a highly desirable but challenging goal.

Furthermore, the regioselective introduction of the sulfonamide group at the C3 position of the 2-methyloxolane ring is a critical step that requires careful consideration of directing group strategies or the use of highly selective reagents. Existing methods for the functionalization of tetrahydrofuran (B95107) rings could be adapted, but their applicability to a substrate bearing a methyl group at the C2 position would need to be investigated. rsc.org

Future Directions in Mechanistic Elucidation and Stereocontrol

Future research in this area should focus on overcoming the synthetic hurdles through the development of novel synthetic methodologies and a deeper understanding of the reaction mechanisms involved.

A key area for future investigation is the development of stereoselective methods for the synthesis of the 2-methyloxolane core. This could involve the application of modern synthetic techniques such as organocatalysis or transition-metal-catalyzed cyclization reactions to construct the oxolane ring with precise control over the stereochemistry of the methyl and sulfonamide substituents. semanticscholar.orguni-saarland.de

Mechanistic studies will be crucial for optimizing reaction conditions and achieving high stereoselectivity. scilit.com For instance, understanding the mechanism of a potential catalytic sulfamoylation reaction would enable the design of more efficient and selective catalysts. organic-chemistry.orgnih.gov Computational studies could also play a significant role in predicting reaction outcomes and guiding the development of new synthetic strategies.

Furthermore, exploring enzymatic or chemoenzymatic approaches could offer a green and highly selective alternative for the synthesis of chiral this compound. Biocatalysis could provide access to specific stereoisomers that are difficult to obtain through traditional chemical synthesis.

Prospects for Novel Derivatizations and Advanced Chemical Applications

The unique structural features of this compound make it an attractive scaffold for the development of novel derivatives with potential applications in medicinal chemistry and materials science.

The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. sioc-journal.cnmdpi.com Derivatization of the sulfonamide nitrogen could lead to a library of compounds with diverse biological activities. For example, the synthesis of N-aryl or N-heteroaryl derivatives could be explored to target specific biological pathways.

The oxolane ring also offers opportunities for further functionalization. The methyl group at the C2 position could be modified, or additional substituents could be introduced on the ring to modulate the compound's physicochemical properties and biological activity. The development of cyclic sulfonamide derivatives has also been an area of interest in drug discovery. nih.govnih.gov

Beyond medicinal chemistry, the chiral nature of this compound suggests its potential use as a chiral ligand in asymmetric catalysis or as a building block for the synthesis of complex chiral molecules. The combination of the rigid oxolane scaffold and the coordinating sulfonamide group could lead to the development of novel catalysts with unique reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyloxolane-3-sulfonamide, and what methodological considerations ensure reproducibility?

  • Methodology : Synthesis typically involves sulfonamide coupling reactions with oxolane derivatives. Key steps include:

  • Use of catalysts like triethylamine or DMAP to facilitate sulfonamide bond formation.
  • Solvent selection (e.g., dichloromethane or THF) to optimize reaction kinetics.
  • Temperature control (e.g., reflux at 40–60°C) to prevent side reactions.
  • Post-synthesis purification via column chromatography or recrystallization.
    • Critical Considerations : Pre-experiment planning, including risk assessments for hazardous reagents (e.g., sulfonyl chlorides) and emergency protocols for exothermic reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • NMR : Assign peaks (e.g., sulfonamide protons at δ 2.8–3.2 ppm, oxolane ring protons at δ 3.5–4.0 ppm) to verify structure .
    • Best Practices : Cross-validate results with multiple techniques and reference standards.

Q. What stability factors influence this compound in storage or experimental conditions?

  • Key Factors :

  • pH Sensitivity : Degradation observed in alkaline conditions (pH > 9) due to sulfonamide bond hydrolysis.
  • Light Exposure : UV light accelerates decomposition; store in amber vials.
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Resolution Strategies :

  • Assay Standardization : Compare cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (e.g., DMSO concentration ≤ 0.1%).
  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess potency thresholds.
  • Computational Validation : Perform molecular docking to confirm target binding affinity discrepancies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

  • Design Framework :

  • Fragment-Based Screening : Introduce substituents (e.g., methyl, trifluoromethyl) at the oxolane or sulfonamide moieties.
  • In Silico Modeling : Use DFT calculations to predict electronic effects on reactivity.
  • Biological Testing : Prioritize high-throughput assays (e.g., fluorescence-based enzymatic inhibition) for rapid SAR evaluation .

Q. How can researchers address low yield in scaled-up synthesis of this compound?

  • Optimization Approaches :

  • Catalyst Screening : Test alternatives to DMAP (e.g., polymer-supported catalysts for easier recovery).
  • Solvent Engineering : Replace THF with MeCN to improve solubility and reduce byproducts.
  • Process Analytics : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Methodological and Data Analysis Challenges

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of this compound?

  • Recommended Methods :

  • ANOVA with Tukey’s post hoc test : Compare means across multiple dose groups.
  • Probit Analysis : Model mortality or cytotoxicity curves in in vivo/in vitro studies.
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., using RevMan or R packages) .

Q. How should researchers design controls to isolate the effects of this compound in complex biological systems?

  • Control Strategies :

  • Vehicle Controls : Include DMSO or saline-treated groups to account for solvent effects.
  • Positive/Negative Controls : Use known inhibitors (e.g., methotrexate for cytotoxicity) and untreated cells.
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., flow cytometry alongside Western blotting) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.